molecular formula C24H26N4O3 B11508198 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B11508198
M. Wt: 418.5 g/mol
InChI Key: OFLNBFLGCGPBHL-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of adamantane, pyrano, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-amino-1-adamantanol in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired pyrano[2,3-C]pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include quinone derivatives, amines, amides, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its structural rigidity and functional groups make it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Adamantan-1-YL)-1-alkyl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones
  • 1-(3-Isoselenocyanatopropyl)adamantane
  • Pyrazoloquinolines

Uniqueness

What sets 3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its combination of adamantane and pyrano[2,3-C]pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

3-(1-adamantyl)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H26N4O3/c1-30-18-7-15(2-3-17(18)29)19-16(11-25)22(26)31-23-20(19)21(27-28-23)24-8-12-4-13(9-24)6-14(5-12)10-24/h2-3,7,12-14,19,29H,4-6,8-10,26H2,1H3,(H,27,28)

InChI Key

OFLNBFLGCGPBHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C45CC6CC(C4)CC(C6)C5)N)C#N)O

Origin of Product

United States

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